An In-depth Technical Guide to the Chemical Properties and Applications of 4-(aminomethyl)-N-butylbenzamide Hydrochloride
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(aminomethyl)-N-butylbenzamide Hydrochloride
Introduction
The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its derivatives form the basis of numerous therapeutic agents, from antiemetics and antipsychotics to novel antiviral and anticancer drugs.[1] Within this class, compounds featuring a 4-(aminomethyl)benzamide core have recently emerged as particularly promising, demonstrating potent biological activities.[2][3]
This technical guide provides a comprehensive overview of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a specific derivative of this important scaffold. We will delve into its physicochemical properties, propose a robust synthetic pathway, outline detailed protocols for its analytical characterization, and explore its potential applications in drug discovery, with a particular focus on the established antiviral properties of its structural analogs. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this high-potential molecule.
Physicochemical Properties
The structure of 4-(aminomethyl)-N-butylbenzamide hydrochloride combines three key functional regions: a para-substituted aromatic ring, a secondary N-butyl amide, and a primary aminomethyl group, which exists as a hydrochloride salt. This specific combination of features dictates its chemical behavior, solubility, and potential for intermolecular interactions with biological macromolecules.
The presence of the protonated amine significantly enhances the compound's polarity and aqueous solubility compared to its free base form. The amide linkage provides a rigid, planar unit capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The flexible N-butyl chain introduces a lipophilic character that can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins.
Table 1: Chemical and Physical Data
| Property | Value / Information |
| IUPAC Name | 4-(aminomethyl)-N-butylbenzamide;hydrochloride |
| Molecular Formula | C₁₂H₁₉ClN₂O |
| Molecular Weight | 242.75 g/mol |
| Monoisotopic Mass | 242.123691 Da (Calculated) |
| Parent Compound | 4-(aminomethyl)-N-butylbenzamide[4] |
| Parent Mol. Weight | 206.29 g/mol [4] |
| Appearance | Expected to be a solid/crystalline powder. |
| Solubility | Expected to have moderate to good solubility in water and polar organic solvents like methanol and DMSO. |
| Melting Point | Not experimentally determined. Requires experimental validation. |
| CAS Number | A specific CAS number for the hydrochloride salt is not readily available in public databases. |
Synthesis and Purification
The synthesis of 4-(aminomethyl)-N-butylbenzamide hydrochloride can be approached logically through a retrosynthetic analysis that disconnects the amide bond. This identifies 4-(aminomethyl)benzoic acid and n-butylamine as key starting materials. However, the presence of two reactive amine groups in the starting acid necessitates a protection/deprotection strategy to ensure selective amide bond formation.
Proposed Synthetic Pathway
A reliable synthetic route involves three main stages: protection of the more reactive aminomethyl group, amide coupling, and subsequent deprotection to yield the final hydrochloride salt.
-
Protection: The primary amine of 4-(aminomethyl)benzoic acid is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from reacting in the subsequent coupling step.[2]
-
Amide Coupling: The carboxylic acid of the N-Boc protected intermediate is activated and coupled with n-butylamine. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like DCC (N,N'-Dicyclohexylcarbodiimide) can be employed for this transformation.
-
Deprotection & Salt Formation: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. Using HCl directly yields the desired 4-(aminomethyl)-N-butylbenzamide hydrochloride salt.
Caption: Proposed synthetic pathway for 4-(aminomethyl)-N-butylbenzamide HCl.
Purification Protocol
Post-Reaction Workup & Purification:
-
Initial Quench: After the coupling reaction is complete (monitored by TLC or LC-MS), the reaction mixture is typically diluted with an organic solvent like ethyl acetate.
-
Aqueous Wash: The organic layer is washed sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine.[5]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Final Product Formation: The purified, Boc-protected compound is dissolved in a solvent like dioxane or methanol, and a solution of HCl is added. The final hydrochloride salt often precipitates and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Analytical Characterization
To ensure the identity, purity, and stability of 4-(aminomethyl)-N-butylbenzamide hydrochloride, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is central for purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC (RP-HPLC) method is the gold standard for determining the purity of the compound and monitoring its degradation.[6][7]
Recommended HPLC Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used for initial method development. For routine analysis, an isocratic method may be developed.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Detection: UV at 235 nm or 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Further dilute to a working concentration of ~50-100 µg/mL.
Caption: Standard workflow for HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free base (C₁₂H₁₈N₂O) would be observed at an m/z of approximately 207.15.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (two doublets in the ~7.5-7.8 ppm region), a singlet for the benzylic -CH₂- protons (~4.0 ppm), a triplet for the amide N-H (~8.5 ppm, broad), and distinct multiplets for the four different methylene groups and the terminal methyl group of the n-butyl chain.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon (~167 ppm), the aromatic carbons (between 120-150 ppm), the benzylic carbon (~45 ppm), and the four carbons of the butyl group.
Applications in Drug Discovery and Development
While specific biological data for 4-(aminomethyl)-N-butylbenzamide hydrochloride is not extensively published, the 4-(aminomethyl)benzamide scaffold is a validated pharmacophore in several therapeutic areas, most notably as a potent antiviral agent.[2]
Antiviral Potential: Filovirus Entry Inhibition
Recent groundbreaking research has identified the 4-(aminomethyl)benzamide scaffold as a source of remarkably potent small-molecule inhibitors of Ebola and Marburg virus entry.[3] These viruses, which cause severe and often fatal hemorrhagic fevers, represent a significant global health threat.
Mechanism of Action: Compounds based on this scaffold function as entry inhibitors. They are believed to block the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle mediated by the viral glycoprotein (GP). By preventing this fusion event, the virus is unable to release its genetic material into the host cell, thereby halting the infection before it can begin.[2] Structure-activity relationship (SAR) studies have shown that modifications to the amide substituent (such as the N-butyl group) are critical for optimizing potency and metabolic stability.[3]
Caption: Proposed mechanism of filovirus entry inhibition.
Other Potential Therapeutic Areas
The broader class of benzamides has demonstrated efficacy in a range of other disease models. This suggests that 4-(aminomethyl)-N-butylbenzamide hydrochloride could be a valuable starting point for medicinal chemistry campaigns targeting:
-
Central Nervous System (CNS) Disorders: Structurally related benzamides have been investigated as novel anticonvulsants.[9]
-
Ion Channel Modulation: Benzamide derivatives have been identified as potent and selective inhibitors of ion exchangers like the Na⁺/Ca²⁺ exchanger isoform 3 (NCX3), which is implicated in cerebral ischemia.[10]
-
Oncology: The benzamide moiety is a key feature in inhibitors of histone deacetylases (HDACs), an important class of epigenetic cancer therapies.[11]
Conclusion
4-(aminomethyl)-N-butylbenzamide hydrochloride is a molecule of significant interest, built upon a pharmacologically validated scaffold. Its chemical properties, dictated by its aromatic, amide, and aminomethyl functionalities, make it an attractive candidate for drug development. The synthetic routes are well-established, and a robust suite of analytical methods can be readily implemented to ensure its quality and purity. Given the potent antiviral activity of its close analogs against high-threat pathogens like the Ebola virus, this compound represents a valuable tool for researchers and a promising starting point for the development of future therapeutics.
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